Adb-fubinaata -

Adb-fubinaata

Catalog Number: EVT-10961785
CAS Number:
Molecular Formula: C22H25FN4O2
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADB-FUBIATA, also known by its IUPAC name 2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethyl-butanamide, is a synthetic cannabinoid first identified in 2021. It is structurally related to ADB-FUBICA but features an extended amide linker group, which has implications for its pharmacological properties. Synthetic cannabinoids like ADB-FUBIATA are known to produce psychoactive effects similar to delta-9-tetrahydrocannabinol, the active component of cannabis. Despite its psychoactive potential, ADB-FUBIATA has been associated with adverse health effects, including fatalities, highlighting concerns regarding its safety and regulation .

Source and Classification

ADB-FUBIATA is classified as a synthetic cannabinoid within the broader category of new psychoactive substances. It emerged in response to regulatory changes that restricted access to traditional cannabinoids, particularly in regions like China where legislation was enacted to control various synthetic cannabinoids but did not encompass compounds with modified structures like ADB-FUBIATA. The compound is not currently scheduled under United States law, which poses challenges for monitoring and regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of ADB-FUBIATA involves several chemical reactions that modify existing cannabinoid structures. While specific synthetic routes are not extensively documented in public literature, the general approach typically includes:

  1. Starting Materials: The synthesis likely begins with indole derivatives and acylating agents.
  2. Formation of the Amide Linker: The addition of a methylene bridge to the amide group is crucial for distinguishing ADB-FUBIATA from its analogs.
  3. Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to confirm the identity and purity of synthesized compounds .

Molecular Structure Analysis

Structure and Data

ADB-FUBIATA has a complex molecular structure characterized by:

  • Chemical Formula: C23H26FN3O2
  • Molecular Weight: 395.5 g/mol
  • Molecular Ion: [M+] = 395
  • Exact Mass: 396.2082

The structural modifications compared to its analogs include an extended amide linker, which influences its binding affinity and activity at cannabinoid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of ADB-FUBIATA is primarily defined by its interactions with cannabinoid receptors:

  1. Binding Affinity: ADB-FUBIATA exhibits lower affinity for cannabinoid receptors compared to some other synthetic cannabinoids, with an effective concentration (EC50) of 635 nM at CB1 receptors.
  2. Agonist Activity: It acts as a full agonist at CB1 receptors while being practically inactive at CB2 receptors.

These properties suggest a selective mechanism of action that could lead to varied psychoactive effects depending on dosage and individual physiology .

Mechanism of Action

Process and Data

The mechanism of action for ADB-FUBIATA involves binding to cannabinoid receptors in the brain:

  • CB1 Receptors: Activation leads to effects similar to those produced by natural cannabinoids, including altered mood and perception.
  • CB2 Receptors: Minimal interaction suggests limited peripheral effects.

The specific pathways activated by ADB-FUBIATA remain less understood due to limited research on its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADB-FUBIATA presents several notable physical and chemical properties:

  • Appearance: Typically found as a plant-like material when encountered in forensic contexts.
  • Solubility: Soluble in organic solvents such as methanol, which facilitates analytical testing.
  • Stability: Stability under various environmental conditions remains largely unstudied.

These properties influence both its detection in forensic applications and potential interactions within biological systems .

Applications

Scientific Uses

ADB-FUBIATA is primarily used in research settings for:

  • Forensic Analysis: Identification in drug seizures and toxicology reports.
  • Pharmacological Studies: Investigating the effects of synthetic cannabinoids on human health and safety.

Due to its psychoactive properties, it serves as a subject for studies examining the risks associated with synthetic cannabinoids compared to traditional cannabis products .

Historical Context and Emergence as a Novel Psychoactive Substance (NPS)

Pharmaceutical Development and Patent History

ADB-FUBINACA (systematic name: N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) originated from legitimate pharmaceutical research. In 2009, Pfizer Inc. filed patent WO 2009/106980-A2 (later published as EP3564214A1) disclosing indazole-derived compounds as modulators of the cannabinoid system [8]. The patent specifically claimed the (S)-enantiomer of ADB-FUBINACA as a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with half-maximal effective concentration (EC~50~) values of 1.2 nM and 3.5 nM, respectively, in GTPγS functional assays [2] [8]. This represented a significant pharmacological advancement, as ADB-FUBINACA demonstrated approximately 140-fold greater potency at CB1 receptors compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of natural cannabis [1]. The compound’s design featured strategic molecular modifications: an indazole core for receptor binding stability, a 4-fluorobenzyl group for enhanced lipophilicity, and a tert-butyl substituent replacing the isopropyl group of its predecessor AB-FUBINACA to optimize receptor affinity [2] [9]. Despite its promising in vitro profile, ADB-FUBINACA never progressed to clinical development and was abandoned in Pfizer’s pipeline. The patent nevertheless provided detailed synthetic routes and pharmacological data that inadvertently facilitated its later emergence in illicit markets.

Table 1: Key Pharmaceutical Patent Information for ADB-FUBINACA

Patent IdentifierFiling YearAssigneeTherapeutic TargetKey Claimed Activity
WO 2009/106980-A2 / EP3564214A12009Pfizer Inc.CB1/CB2 receptorsPotent agonist (EC~50~ CB1: 1.2 nM; CB2: 3.5 nM)
US 20100130525A12009Pfizer Inc.Cannabinoid-mediated disordersTreatment of pain, obesity, and nausea

Initial Identification in Illicit Drug Markets

ADB-FUBINACA first appeared in recreational drug markets four years after its patent disclosure. In 2013, Japanese forensic laboratories identified the compound in herbal incense products seized in Tokyo and Osaka [2] [4]. Concurrently, Hungarian authorities detected ADB-FUBINACA in pills bearing a Facebook logo and in biological samples from users [1] [4]. This rapid geographical dispersion highlighted the compound’s appeal to illicit manufacturers: its synthesis avoided existing controlled substance regulations while delivering extreme potency. Early products were typically sold as "herbal smoking blends" or "legal highs," falsely marketed as natural alternatives to cannabis. Analytical characterization revealed that clandestine laboratories had optimized the synthesis of the pharmacologically active (S)-enantiomer, which constituted 96.8–98.2% of seized samples [1]. This enantiomeric purity was critical for maximizing psychoactive effects, as the (S)-configuration confers substantially higher CB1 receptor affinity (6.13-fold greater than the (R)-enantiomer) [1]. The transition from pharmaceutical candidate to drug of abuse was facilitated by online dissemination of synthetic protocols and the compound’s absence from international drug control schedules during this period.

Global Prevalence Patterns and Seizure Statistics

ADB-FUBINACA rapidly evolved into one of the world’s most prevalent synthetic cannabinoids. By 2018, the United States Drug Enforcement Administration ranked it as the third-most-common synthetic cannabinoid in seized materials nationally [2]. This prominence was reflected in international seizure data:

Table 2: Global Seizure Prevalence of ADB-FUBINACA (2013–2019)

Region/CountryTime PeriodSeizure FrequencyMarket PositionNotable Formulations
New Zealand201724.5% of synthetic cannabinoid seizuresSecond most prevalentHerbal material (64% with para-fluorophenylpiperazine)
United States2016–201822% (2016) to 51% (2017) of synthetic cannabinoid seizures1st–3rd most prevalentHerbal blends, e-cigarette liquids
European Union2013–2018Documented in 14 countriesTop 10 synthetic cannabinoid"Legal high" sachets, tablets
Japan2013–2015Early outbreak epicenterDominant 2013–2014Mixed with α-pyrrolidinopentiothiophenone

New Zealand experienced particularly intense proliferation, with ADB-FUBINACA detected in 24.5% of all synthetic cannabinoid seizures in 2017, second only to AMB-FUBINACA [5]. Chemical analysis of 147 domestic seizures revealed concentrations ranging from <0.1 mg/g to 35.9 mg/g on plant material, with extreme intra-batch variability (relative standard deviations up to 68%) reflecting crude clandestine production methods [5]. This variability created significant overdose risks, as users could unknowingly consume highly concentrated portions. In the United States, ADB-FUBINACA dominated the synthetic cannabinoid market in 2017, accounting for over half of all seizures according to the Emerging Threat Report [2] [5]. European monitoring identified the compound in at least 14 countries, often mixed with other synthetic cannabinoids like 5F-ADB and AB-CHMINACA to enhance psychoactive effects [1] [4].

Temporal Evolution of Recreational Use Epidemics

The recreational use trajectory of ADB-FUBINACA demonstrates distinct epidemic waves linked to regulatory interventions and market substitutions:

  • Initial Emergence Phase (2013–2015): Following its 2013 identification in Japan, ADB-FUBINACA spread through online distribution networks to Europe and North America. Its novelty and legal status fueled rapid adoption, particularly among incarcerated populations and marginalized communities seeking affordable intoxicants. The European Monitoring Centre for Drugs and Drug Addiction documented its presence in Hungary by 2013, with subsequent reports from Sweden and the United Kingdom [1] [4].

  • Peak Prevalence Phase (2016–2018): ADB-FUBINACA reached peak market penetration during this period. The United States observed 330% increases in synthetic cannabinoid-related poison control calls in early 2015, with ADB-FUBINACA implicated in multiple outbreaks [6] [9]. Anchorage, Alaska, documented 1,351 ambulance transports for adverse reactions between July 2015 and March 2016, with chemical analysis confirming ADB-FUBINACA in product samples [6]. New Zealand declared a public health emergency in 2017 when synthetic cannabinoids, predominantly ADB-FUBINACA and AMB-FUBINACA, contributed to over 45 deaths in Auckland alone [3] [5].

  • Decline and Substitution Phase (2019–present): International scheduling actions initiated market shifts. The United States Drug Enforcement Administration placed ADB-FUBINACA in Schedule I in 2017, followed by similar controls in Brazil (2019) and the European Union (2019) [2] [10]. China’s class-wide synthetic cannabinoid ban in 2021 further disrupted supply chains [7]. Consequently, ADB-FUBINACA prevalence decreased, with the Center for Forensic Science Research and Education reporting its displacement by newer analogs like MDMB-4en-PINACA and ADB-BINACA [7]. Brazil’s implementation of an online notification system enabled rapid scheduling of emerging analogs like ADB-FUBIATA within two months of detection, exemplifying adaptive regulatory responses to this evolving threat [10].

This temporal pattern illustrates the "cat-and-mouse" dynamic between drug control policies and clandestine chemistry: as regulatory pressures increase, manufacturers introduce structurally modified analogs to circumvent legal restrictions, perpetuating cycles of novel substance emergence.

Properties

Product Name

Adb-fubinaata

IUPAC Name

(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1

InChI Key

MULIMWKIYDFHAW-HXUWFJFHSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.